Regioisomeric Scaffold Differentiation: 2,2-Disubstitution versus 2,3-Disubstitution
The target compound is a 2,2-disubstituted pyrrolidine. A closely related regioisomer, 3-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine (PubChem CID 105434925), presents an alternative scaffold where the methoxymethyl group is relocated from the 2-position to the 3-position [1]. This regioisomeric variation results in different topological and electronic environments for the amine and substituents. While both compounds share the same molecular formula (C10H21NO) and molecular weight (171.28 g/mol), the connectivity difference alters the three-dimensional spatial arrangement of functional groups, a critical parameter in molecular recognition [1].
| Evidence Dimension | Scaffold Topology (Connectivity) |
|---|---|
| Target Compound Data | 2,2-disubstituted pyrrolidine core; methoxymethyl and isobutyl groups geminally substituted at C2 [2] |
| Comparator Or Baseline | 2,3-disubstituted pyrrolidine core; methoxymethyl at C3, isobutyl at C2 (PubChem CID 105434925) [1] |
| Quantified Difference | Regioisomeric structural isomer with identical molecular formula but distinct InChIKey (target: SBXBRCVSNVCLJU-UHFFFAOYSA-N; comparator: OELNQGFUQCOSFY-UHFFFAOYSA-N) [1][2] |
| Conditions | Structural analysis based on computed InChIKey identifiers and SMILES strings |
Why This Matters
Procurement of the exact regioisomer is essential for SAR campaigns, as even a one-carbon shift in substituent position can abolish or invert biological activity due to altered target engagement geometry.
- [1] PubChem. (2025). Compound Summary for CID 105434925: 3-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine. View Source
- [2] American Elements. (2022). 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine (CAS 1508970-30-6) Technical Datasheet. View Source
